molecular formula C25H40O2 B14636542 Hexadecyl 3-phenylprop-2-enoate CAS No. 56253-89-5

Hexadecyl 3-phenylprop-2-enoate

Cat. No.: B14636542
CAS No.: 56253-89-5
M. Wt: 372.6 g/mol
InChI Key: DGRQAULORKBRKT-UHFFFAOYSA-N
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Description

Hexadecyl 3-phenylprop-2-enoate, also known as hexadecyl cinnamate, is an organic compound that belongs to the class of cinnamic acid esters. This compound is characterized by its long alkyl chain and aromatic ring, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexadecyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecyl 3-phenylprop-2-enoate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can interact with proteins through π-π stacking and hydrophobic interactions, potentially modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Hexadecyl 3-phenylprop-2-enoate can be compared with other cinnamic acid esters such as:

Uniqueness: this compound stands out due to its long alkyl chain, which imparts unique physical properties such as higher melting point and lower volatility compared to shorter-chain esters. This makes it particularly useful in applications requiring stability and long-lasting effects .

Properties

CAS No.

56253-89-5

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

hexadecyl 3-phenylprop-2-enoate

InChI

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-27-25(26)22-21-24-19-16-15-17-20-24/h15-17,19-22H,2-14,18,23H2,1H3

InChI Key

DGRQAULORKBRKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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